1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate
Description
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate is a chemical compound with the molecular formula C19H30O3 and a molar mass of 306.44 g/mol . This compound is known for its unique structure, which includes a phenoxy group and an ethylbutanoate ester. It is used in various scientific research applications due to its interesting chemical properties.
Properties
CAS No. |
5436-75-9 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(4-butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate |
InChI |
InChI=1S/C19H30O3/c1-6-14(4)17-9-11-18(12-10-17)21-13-15(5)22-19(20)16(7-2)8-3/h9-12,14-16H,6-8,13H2,1-5H3 |
InChI Key |
FIFWFKIGYOLAOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(C)OC(=O)C(CC)CC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The compound can be conceptually synthesized via two major steps:
Synthesis of 1-(4-butan-2-ylphenoxy)propan-2-ol intermediate
This involves the formation of the ether bond between a 4-butan-2-ylphenol derivative and propan-2-ol or its derivative. The phenolic hydroxyl group reacts with a suitable alkylating agent under base catalysis to form the phenoxy linkage.Esterification of the propan-2-ol moiety with 2-ethylbutanoic acid
The hydroxyl group on the propan-2-yl portion is esterified with 2-ethylbutanoic acid or its activated derivative (such as an acid chloride or anhydride) to form the ester bond.
Stepwise Preparation Outline
| Step | Reaction Type | Reagents & Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Ether formation | 4-butan-2-ylphenol + propan-2-ol derivative + base (e.g., K2CO3) in aprotic solvent (e.g., DMF) at elevated temperature | Formation of 1-(4-butan-2-ylphenoxy)propan-2-ol intermediate |
| 2 | Esterification | 1-(4-butan-2-ylphenoxy)propan-2-ol + 2-ethylbutanoic acid (or acid chloride) + coupling agent (e.g., DCC, DMAP) in inert solvent (e.g., dichloromethane) at room temperature | Formation of this compound |
This approach is consistent with general ester and ether synthesis methods widely documented in organic chemistry.
Literature and Research Findings
- The ether formation step is analogous to hydroalkoxylation reactions described in literature, where alcohols react with phenolic substrates in the presence of bases and catalysts under inert atmosphere to yield alkoxy-substituted products.
- Esterification typically employs carbodiimide coupling agents or acid chlorides to activate the carboxylic acid for reaction with alcohols, ensuring high yields and purity.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 4-butan-2-ylphenol, propan-2-ol derivative, 2-ethylbutanoic acid |
| Key reagents | Bases (K2CO3), coupling agents (DCC, DMAP), solvents (DMF, DCM) |
| Reaction conditions | Elevated temperature for ether formation; room temperature for esterification |
| Atmosphere | Inert (argon or nitrogen) recommended |
| Purification | Chromatography or recrystallization |
| Yield range | 70%-95% depending on step |
| Storage | Dry, dark, ventilated place |
Chemical Reactions Analysis
Types of Reactions
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Butan-2-ylphenoxy)propan-2-ol: An intermediate in the synthesis of the target compound.
2-Ethylbutanoic acid: A precursor used in the esterification reaction.
4-Butan-2-ylphenol: The starting material for the synthesis.
Uniqueness
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate is unique due to its specific combination of a phenoxy group and an ethylbutanoate ester. This structure imparts distinct chemical properties, making it valuable for various research applications and differentiating it from other similar compounds.
Biological Activity
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate, with the CAS number 5436-75-9, is an organic compound classified as an ester. Its molecular formula is , and it possesses unique chemical properties that make it of interest in various biological and industrial applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 302.44 g/mol |
| Density | 0.992 g/cm³ |
| Boiling Point | 338.5 °C |
| Flash Point | 140.1 °C |
| LogP | 3.9206 |
The biological activity of this compound primarily involves its interactions with biological molecules through hydrolysis and subsequent metabolic pathways. The ester bond is susceptible to hydrolysis, leading to the formation of biologically active metabolites that can influence various cellular processes.
Hydrolysis Reaction
The hydrolysis of the ester bond can be catalyzed by enzymes or occur under acidic or basic conditions, yielding:
These products may interact with cellular targets, affecting enzyme activities and signaling pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
Antimicrobial Activity: Some studies suggest that esters can possess antimicrobial properties, potentially making this compound useful in developing new antimicrobial agents.
Anti-inflammatory Effects: Certain esters have been shown to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Properties: Preliminary research indicates that related compounds may offer neuroprotective benefits, which could be explored further for applications in neurodegenerative diseases.
Case Studies
- Antimicrobial Study : A study conducted on structurally similar esters demonstrated significant antimicrobial activity against various bacterial strains, suggesting that this compound may exhibit similar effects.
- Anti-inflammatory Research : In vitro studies have shown that certain esters can inhibit pro-inflammatory cytokines, indicating a pathway through which this compound might exert anti-inflammatory effects.
- Neuroprotective Investigation : Research on neuroprotective agents has highlighted the potential of certain esters to protect neuronal cells from oxidative stress, which warrants further investigation into this compound's efficacy in neuroprotection.
Q & A
Q. What strategies are effective for correlating spectroscopic data with stereochemical configurations in derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
